molecular formula C20H14F4N2O3 B2643816 [1-(4-methylbenzoyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl 4-fluorobenzenecarboxylate CAS No. 955964-58-6

[1-(4-methylbenzoyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl 4-fluorobenzenecarboxylate

Cat. No.: B2643816
CAS No.: 955964-58-6
M. Wt: 406.337
InChI Key: JXHIFYUXZRPJBV-UHFFFAOYSA-N
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Description

[1-(4-methylbenzoyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl 4-fluorobenzenecarboxylate is a useful research compound. Its molecular formula is C20H14F4N2O3 and its molecular weight is 406.337. The purity is usually 95%.
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Scientific Research Applications

  • Antimicrobial Agents : A study designed and synthesized new derivatives similar to the compound , which showed potential as antimicrobial agents. These compounds exhibited a broad spectrum of antimicrobial activities and moderate to good anti-oxidant activities (Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016).

  • Fluorinated Pyrazoles Synthesis : Another research focused on the development of fluoroalkyl amino reagents for introducing the fluoro(trifluoromethoxy)methyl group onto aromatic substrates and in the synthesis of fluorinated pyrazoles, which are important for medicinal and agricultural chemistry (Schmitt, Bouvet, Pégot, Panossian, Vors, Pazenok, Magnier, & Leroux, 2017).

  • Regioselective Synthesis : A study conducted regioselective N-arylation to yield unsymmetrical 3,5-dialkyl-1-arylpyrazoles, which can be applied in various chemical syntheses (Wang, Tan, & Zhang, 2000).

  • Optical Properties and Affinity for Organic Compounds : Research on fluorinated bis(pyrazoles) examined their crystal structure, spectroscopic, dielectric properties, and hydrophobicity. This study also assessed their affinity for gases and organic solvents through in silico molecular modeling (Pedrini, Maspero, Bracco, Comotti, Galli, Marchiò, Nardo, Penoni, Scapinello, Sozzani, Vesco, & Mella, 2020).

  • Synthesis of Novel Compounds : A study described the synthesis of novel 4-(3-carboxyl-1H-pyrazol-4-yl)-1,4-dihydropyridines using a unique protocol involving 3,4,5-trifluorobenzeneboronic acid (Sridhar & Perumal, 2005).

  • Direct Trifluoromethylation : Research explored direct trifluoromethylation of 1,3-dicarbonyl compounds, leading to the synthesis of fluorinated pyrazoles, which have applications in various fields (Ohtsuka, Uraguchi, Yamamoto, Tokuhisa, & Yamakawa, 2012).

  • Hetero-bis(carbene) Complexes Synthesis : This study focused on synthesizing hetero-bis(carbene) complexes with varying mesoionic 1,2,3-triazolin-5-ylidenes, which have potential applications in catalysis (Yuan & Huynh, 2012).

  • Herbicide Development : A research developed novel fluoromethyl, difluoromethyl, and trifluoromethyl analogues of pyrazosulfuron-ethyl as herbicides (Morimoto, Makino, Yamamoto, & Sakata, 1990).

  • Antibacterial Activity : Another study synthesized fluorine-containing pyrazoles and evaluated their antibacterial activity, highlighting their potential in antimicrobial applications (Gadakh, Pandit, Rindhe, & Karale, 2010).

Properties

IUPAC Name

[1-(4-methylbenzoyl)-5-(trifluoromethyl)pyrazol-3-yl]methyl 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F4N2O3/c1-12-2-4-13(5-3-12)18(27)26-17(20(22,23)24)10-16(25-26)11-29-19(28)14-6-8-15(21)9-7-14/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXHIFYUXZRPJBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2C(=CC(=N2)COC(=O)C3=CC=C(C=C3)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F4N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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